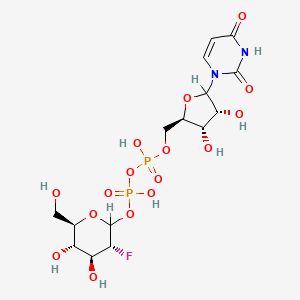

Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester

Descripción general

Descripción

The compound [[2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate is a complex organic molecule. It is a derivative of uridine diphosphate (UDP) and plays a significant role in various biochemical processes, particularly in the metabolism of nucleotide sugars .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the basic building blocks of uridine and glucose derivatives. The key steps include:

Glycosylation: The attachment of the glucose moiety to the uridine base.

Phosphorylation: Introduction of the phosphate groups under controlled conditions.

Fluorination: Incorporation of the fluorine atom at a specific position on the glucose ring.

Industrial Production Methods

Industrial production typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:

Continuous flow reactors: For efficient and consistent production.

Purification steps: Including crystallization and chromatography to ensure the final product’s purity.

Análisis De Reacciones Químicas

Enzymatic Reactions

UDP-2FGlc participates in enzymatic transformations critical to glycosylation and nucleotide sugar metabolism.

Substrate for UDPGlc Dehydrogenase

-

Reaction : Oxidation to 2-deoxy-2-fluoro-D-glucuronic acid derivative.

-

Enzyme : UDPGlc dehydrogenase (EC 1.1.1.22) from calf liver .

-

Kinetic Parameters :

Parameter Value Apparent 60× higher than UDPGlc Relative 0.09 (vs. UDPGlc) -

Mechanism : Sequential oxidation of the C6 hydroxyl group, producing NADH and a carboxylic acid derivative .

Epimerization via UDPGlc 4-Epimerase

-

Reaction : Epimerization at C4 to form UDP-2-deoxy-2-fluoro-D-galactose .

-

Enzyme Source : Yeast, calf liver, and mung bean seedlings .

-

Efficiency : Reduced compared to natural UDPGlc due to steric and electronic effects of fluorine .

Substitution Reactions

The 2-fluoro substituent alters nucleophilic susceptibility, enabling selective substitutions.

Nucleophilic Substitution at the Sugar Moiety

-

Example :

Modifications at the Uracil Ring

-

4-Thioether Derivatives :

Chemical Oxidation

Reduction of Sugar Moieties

Comparative Reactivity with Analogues

| Property | UDP-2FGlc | UDPGlc |

|---|---|---|

| Oxidation Rate | Slower () | Faster () |

| Epimerization Yield | 30–40% | 70–80% |

| Substitution | Enhanced at C1/C3 | Predominant at C2/C4 |

Key Research Findings

-

Enzymatic Lag Phase : UDP-2FGlc exhibits delayed kinetics in dehydrogenase assays, attributed to fluorine-induced conformational strain .

-

Biological Stability : The 2-fluoro group reduces hydrolysis by phosphatases, extending half-life in cellular environments .

-

Glycosyltransferase Inhibition : Acts as a competitive inhibitor for enzymes requiring natural UDPGlc () .

Aplicaciones Científicas De Investigación

Glycobiology Research

Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester is primarily utilized in glycobiology to study glycosylation mechanisms and pathways. Glycosylation is vital for cell signaling, immune responses, and the structural integrity of cellular membranes. The fluorinated variant may exhibit altered enzyme-substrate interactions, thereby influencing glycosylation efficiency and specificity.

Key Studies:

- Interaction studies have shown that the fluorination affects binding affinity with various enzymes involved in glycosylation, providing insights into optimizing these reactions for therapeutic applications.

- Research indicates that this compound can serve as a substrate for glycosyltransferases, which are crucial in synthesizing complex carbohydrates .

Drug Development

The potential therapeutic applications of this compound are significant, particularly in antiviral and anticancer drug development. Its structural similarity to natural substrates allows it to be used as a tool for designing inhibitors against specific enzymes involved in pathogen replication or tumor growth.

Applications in Drug Development:

- Antiviral Agents: The compound's ability to mimic natural nucleotide sugars makes it a candidate for developing antiviral drugs targeting viral glycoproteins .

- Anticancer Therapies: Studies have suggested that fluorinated nucleosides can interfere with nucleotide metabolism in cancer cells, potentially leading to reduced cell proliferation and increased cytotoxicity .

Metabolic Studies

Research involving this compound has provided insights into metabolic pathways within cells. Its incorporation into metabolic studies allows researchers to investigate how modifications in sugar structure influence cellular metabolism.

Findings from Metabolic Studies:

- The compound has been shown to alter lipid synthesis pathways by inhibiting glucosylceramide production, which is crucial for maintaining cellular lipid homeostasis .

- It also impacts protein N-glycosylation processes, indicating its role in modulating protein function through carbohydrate modification .

Structural Analysis and Mechanistic Studies

The synthesis and conformational analysis of this compound contribute significantly to understanding its mechanism of action. Structural studies reveal how modifications affect enzymatic activity and substrate recognition.

Mechanistic Insights:

- Fluorinated nucleoside analogues have been explored as tools for probing enzymatic functions due to their altered reactivity profiles compared to their non-fluorinated counterparts .

- The synthesis of these analogues often involves complex chemical reactions that provide valuable information about the stability and reactivity of nucleotide sugars under physiological conditions .

Mecanismo De Acción

The compound exerts its effects through several mechanisms:

Molecular Targets: It interacts with specific enzymes involved in nucleotide sugar metabolism.

Pathways: It participates in the glycosylation pathway, where it acts as a donor of sugar moieties to various acceptor molecules.

Biochemical Effects: These interactions can influence cellular processes such as signal transduction, cell adhesion, and immune response.

Comparación Con Compuestos Similares

Similar Compounds

Uridine diphosphate glucose (UDP-glucose): A closely related compound with similar biochemical roles.

Uridine diphosphate galactose (UDP-galactose): Another nucleotide sugar involved in glycosylation.

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Plays a role in the synthesis of glycoproteins and glycolipids.

Uniqueness

The presence of the fluorine atom and the specific arrangement of hydroxyl groups make [[2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate unique. These structural features can significantly influence its biochemical properties and interactions, making it a valuable compound for research and industrial applications .

Actividad Biológica

Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester, commonly referred to as UDP-2-deoxy-2-fluoro-D-glucose, is a fluorinated analog of uridine diphosphate glucose (UDP-Glc). This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFNOP

- Molecular Weight : 568.29 g/mol

- CAS Number : 67341-43-9

UDP-2-deoxy-2-fluoro-D-glucose functions primarily as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. Specifically, it acts as a donor in the synthesis of trehalose-6-phosphate from glucose-6-phosphate, a reaction catalyzed by trehalose-6-phosphate synthase (OtsA). This process is crucial for cellular energy metabolism and stress response mechanisms.

Biological Activity

-

Antiviral Activity :

- Recent studies have indicated that fluorinated nucleosides, including UDP-2-deoxy-2-fluoro-D-glucose, exhibit significant antiviral properties. For instance, compounds derived from 2-deoxy sugars have shown effective inhibition against influenza viruses in vitro, with reported IC values ranging from 82 to 100 µM without significant cytotoxicity .

- The antiviral mechanism is believed to involve interference with viral replication processes, potentially through the inhibition of viral polymerases or glycoprotein synthesis.

-

Anticancer Potential :

- Fluorinated nucleosides have been investigated for their role in cancer therapy. Their structural similarity to natural nucleosides allows them to be incorporated into RNA and DNA, leading to chain termination during replication. This has been demonstrated in various cancer cell lines where such compounds exhibit selective cytotoxicity .

Study on Antiviral Efficacy

A study evaluated the antiviral efficacy of several uridine derivatives against influenza A virus in Madin-Darby canine kidney (MDCK) cells. The most potent compound exhibited an IC value of 82 µM against the H5N2 strain, with a selectivity index indicating minimal cytotoxicity at higher concentrations .

Anticancer Activity Assessment

Another investigation focused on the incorporation of fluorinated nucleosides into cancer cells. The study found that these compounds could effectively inhibit cell proliferation in various cancer types, demonstrating an IC below 100 µM in several instances .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13?,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTCPFGWXMBZEP-BIBYWHHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67341-43-9 | |

| Record name | Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067341439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.